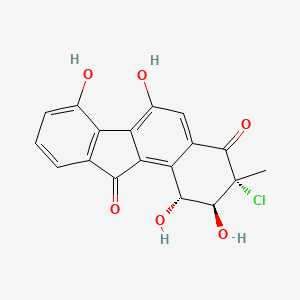
Fluostatin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluostatin E is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Discovery and Characterization
Fluostatin E, along with its related compounds fluostatins C and D, was discovered in a culture filtrate extract of strain Acta 1383, which belongs to the genus Streptomyces. These compounds are characterized by their fluorenone chromophore. Fluostatin C has shown moderate activity against selected human tumor cell lines, indicating potential therapeutic applications in oncology (Baur et al., 2006).
Biological Activity and Potential Applications
Fluostatins have been studied for their unique structural features and biological activities. For example, the fluostatin gene cluster's expression led to the identification of bioactive compounds with antibacterial properties (Yang et al., 2015). Further research on fluostatin biosynthesis resulted in the discovery of new derivatives with diverse structural features, highlighting the compound's potential in producing novel therapeutic agents (Huang et al., 2021).
Heterologous Expression and New Compound Discovery
Heterologous expression of fluostatin biosynthetic genes in different bacterial strains has led to the discovery of new compounds, expanding the understanding of fluostatin's structural and functional diversity. This approach has provided insights into the potential pharmaceutical applications of fluostatins and related compounds (Huang et al., 2019).
Propiedades
Nombre del producto |
Fluostatin E |
|---|---|
Fórmula molecular |
C18H13ClO6 |
Peso molecular |
360.7 g/mol |
Nombre IUPAC |
(1R,2S,3R)-3-chloro-1,2,6,7-tetrahydroxy-3-methyl-1,2-dihydrobenzo[a]fluorene-4,11-dione |
InChI |
InChI=1S/C18H13ClO6/c1-18(19)16(24)7-5-9(21)12-10-6(3-2-4-8(10)20)14(22)13(12)11(7)15(23)17(18)25/h2-5,15,17,20-21,23,25H,1H3/t15-,17+,18+/m1/s1 |
Clave InChI |
WXDSJSLCLHLHSW-NJAFHUGGSA-N |
SMILES isomérico |
C[C@]1([C@H]([C@@H](C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O)Cl |
SMILES canónico |
CC1(C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O)Cl |
Sinónimos |
fluostatin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




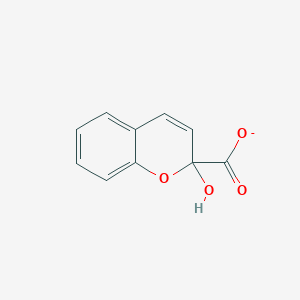
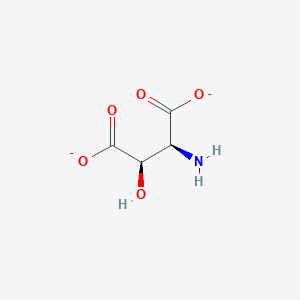
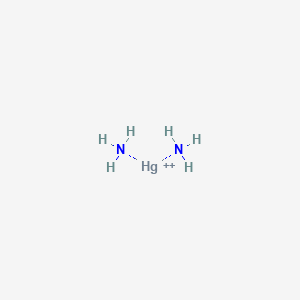
![(9S,11R,15R,17S)-23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol](/img/structure/B1243461.png)
![(3aR,4S,9aR,9bS)-N,2-bis(4-chlorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1243462.png)
![1-methyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243463.png)
![3-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-methylaniline](/img/structure/B1243464.png)
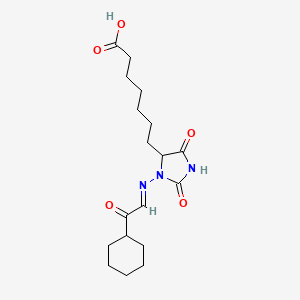

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243472.png)
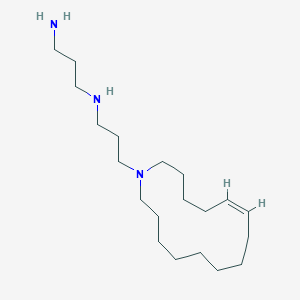

![(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)